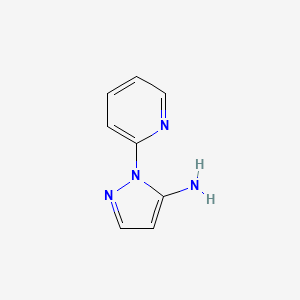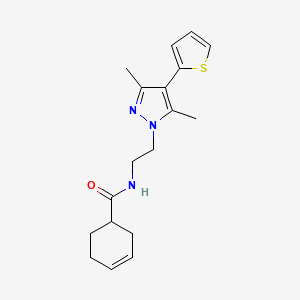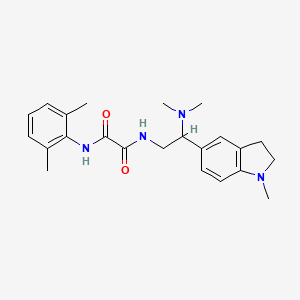
1-(Pyridin-2-yl)-1h-pyrazol-5-amine
概要
説明
“1-(Pyridin-2-yl)-1h-pyrazol-5-amine” is a compound that contains a pyridine and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the pyridine and pyrazole rings. These rings may influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds containing pyridine and pyrazole rings are known to participate in a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, as well as various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors like its molecular structure, the nature of its functional groups, and its overall polarity .科学的研究の応用
Synthesis and Chemical Properties
Kilogram-Scale Synthesis of Antibacterial Candidates : The compound has been used in the large-scale preparation of novel oxazolidinone antibacterial candidates. A key intermediate involving this compound was synthesized under optimized conditions, emphasizing its importance in the synthesis of pharmacologically relevant molecules (Yang et al., 2014).
One-Pot Multicomponent Chemical Synthesis : It has been utilized in a one-pot, four-component reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This highlights its role in facilitating complex chemical reactions under mild conditions (Shaabani et al., 2009).
Molecular Design and Applications
Bridged Energetic Pyridines Derivatives : The compound is involved in designing bridged pyridine-based energetic derivatives. These designs are significant in the field of materials science, especially for applications requiring high energy materials (Zhai et al., 2019).
Fluorescent Properties and Phase Behavior : The synthesis and study of its complexes, such as with ZnCl2, have been explored. These complexes show unique fluorescent properties and phase transitions, indicating potential applications in sensing and materials science (Hiscock et al., 2019).
Medicinal Chemistry and Bioactivity
Synthesis and Bioactivity of Pyrazole Derivatives : Research has focused on synthesizing derivatives of this compound and evaluating their structures and bioactivities. This includes investigations into their potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Photoreactions in Pyrazolylpyridines : Studies on derivatives of this compound have revealed insights into various photoreactions like excited-state intramolecular and intermolecular proton transfers. These findings are significant in the context of photochemistry and molecular electronics (Vetokhina et al., 2012).
Advanced Material Science
Gelation and Adsorption Properties : A derivative, N1,N3-bis[5-(pyridin-2-yl)-1H-pyrazole-3-yl]-terephthalamide (BPPTP), acts as a supergelator, demonstrating properties like gas adsorption and chemosensing in its gel state. This underscores its potential in material science applications (Sengupta & Mondal, 2016).
Polymerization and Oligomerization Catalyst : The compound has been used in nickel(II) catalyzed polymerization and oligomerization of ethylene, highlighting its role in industrial chemistry and polymer science (Obuah et al., 2014).
作用機序
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, which could provide a basis for further investigation .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, suggesting that 1-(pyridin-2-yl)-1h-pyrazol-5-amine might have similar effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which could provide a basis for further investigation .
Result of Action
Related compounds have been shown to exhibit antifungal and fungicidal activities, suggesting that this compound might have similar effects .
Action Environment
The synthesis and activity of similar compounds have been studied under various conditions, which could provide insights into how environmental factors might influence the action of this compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAANJYILKBKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2875782.png)
![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![Methyl 4,5-dimethoxy-2-[2-(4-methylphthalazinylthio)acetylamino]benzoate](/img/structure/B2875785.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875787.png)
![1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]quinolin-4-one](/img/structure/B2875789.png)
![4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole](/img/structure/B2875790.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2875791.png)
![N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2875792.png)
![5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875797.png)


![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2875802.png)

